Joro spider toxin

説明

特性

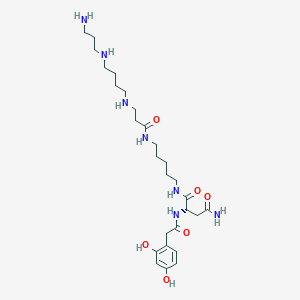

IUPAC Name |

(2S)-N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N7O6/c28-10-6-13-30-11-4-5-12-31-16-9-25(38)32-14-2-1-3-15-33-27(40)22(19-24(29)37)34-26(39)17-20-7-8-21(35)18-23(20)36/h7-8,18,22,30-31,35-36H,1-6,9-17,19,28H2,(H2,29,37)(H,32,38)(H,33,40)(H,34,39)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLRBGDPTALRDM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149933 | |

| Record name | Joro toxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112163-33-4 | |

| Record name | (2S)-N1-[5-[[3-[[4-[(3-Aminopropyl)amino]butyl]amino]-1-oxopropyl]amino]pentyl]-2-[2-[(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112163-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Joro spider toxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112163334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Joro toxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Joro Spider Toxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Joro Spider Toxin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPT5X293RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Arsenal of the Joro Spider (Trichonephila clavata): A Technical Guide to its Venom Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venom of the Joro spider, Trichonephila clavata, is a complex biochemical cocktail, primarily designed to paralyze and digest its prey. This intricate secretion contains a diverse array of molecules, ranging from low molecular weight polyamine toxins to larger enzymatic proteins. Understanding the chemical composition of this venom is crucial for researchers in fields such as neurobiology, pharmacology, and toxicology, and holds significant potential for the development of novel therapeutic agents and bio-insecticides.

This technical guide provides an in-depth overview of the known chemical constituents of Joro spider venom, with a focus on its toxin profile. It details the methodologies for venom analysis, presents available data on its composition, and illustrates the mechanism of action for its most well-characterized toxin.

Chemical Composition of Joro Spider Venom

The venom of Trichonephila clavata is a complex mixture of neurotoxins, proteins, peptides, and other bioactive molecules. While a complete quantitative proteomics analysis of the secreted venom is not yet available in the public domain, transcriptomic analysis of the venom gland and studies on specific toxins have revealed a significant diversity of components.

Low Molecular Weight Toxins: Acylpolyamines

The most extensively studied components of Joro spider venom are a group of acylpolyamine toxins. These are small molecules characterized by an aromatic or heteroaromatic moiety linked to a polyamine chain.

Joro Spider Toxin (JSTX-3) is the most prominent and well-characterized of these. It is a potent, non-competitive antagonist of ionotropic glutamate (B1630785) receptors, particularly the AMPA and kainate subtypes.[1]

| Property | Value | Citation |

| IUPAC Name | (2S)-N¹-{5-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propanamido]pentyl}-N²-[(2,4-dihydroxyphenyl)acetyl]-L-glutaminamide | [2] |

| Molecular Formula | C₂₇H₄₇N₇O₆ | [2] |

| Molar Mass | 565.716 g·mol⁻¹ | [2] |

| CAS Number | 112163-33-4 | [2] |

Other identified polyamine toxins in Joro spider venom include clavamine, spidamine, and joramine .[3] These toxins share a common structural feature: a 2,4-dihydroxyphenylacetyl-L-asparaginylcadaverine moiety, which is crucial for their biological activity.[3]

Peptide and Protein Toxins: A Transcriptomic Perspective

A transcriptomic analysis of the Trichonephila clavata venom gland has provided a broader view of the venom's potential protein and peptide components. This study identified 47 unigenes that are predicted to encode toxins.[4] While this analysis reveals the genetic blueprint for the venom's proteinaceous components, the relative abundance of these toxins in the secreted venom has yet to be quantified. The identified putative toxins fall into several categories:

-

Neurotoxins: Six families of putative neurotoxins were identified based on their cysteine arrangement. These peptides are likely responsible for the rapid paralysis of prey.

-

Enzymes: The transcriptome also revealed the presence of several enzymes that likely play a role in prey digestion and the spider's defense:

-

Metalloproteases: These enzymes can degrade extracellular matrix proteins.

-

Acetylcholinesterases: These enzymes can disrupt cholinergic neurotransmission.

-

Serine proteases: These have a variety of functions, including digestion and activation of other venom components.

-

Hyaluronidases: These enzymes break down hyaluronic acid, a component of connective tissue, which can aid in the spread of other toxins.

-

Phospholipases: These enzymes can disrupt cell membranes.

-

A study on a novel insecticidal toxin from Nephila clavata venom, designated μ-NPTX-Nc1a, identified its primary sequence as GCNPDCTGIQCGWPRCPGGQNPVMDKCVSCCPFCPPKSAQG.[5] This peptide was found to inhibit Naᵥ and Kᵥ channels in cockroach neurons, highlighting the venom's potential for developing bio-insecticides.[5]

Mechanism of Action: JSTX-3 and Glutamate Receptor Antagonism

The primary neurotoxic effect of Joro spider venom is attributed to the action of JSTX-3 on glutamate receptors in the central nervous system of its prey. Glutamate is the major excitatory neurotransmitter in insects and vertebrates.

JSTX-3 acts as a non-competitive antagonist of AMPA and kainate receptors, which are ligand-gated ion channels. By blocking these receptors, JSTX-3 prevents the influx of cations (like Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby inhibiting excitatory neurotransmission and leading to paralysis. The 2,4-dihydroxyphenylacetyl asparagine portion of the JSTX-3 molecule is responsible for its suppressive action, while the polyamine tail is involved in binding to the receptor.[1]

Signaling Pathway of JSTX-3 Action

Caption: Mechanism of JSTX-3 antagonism at the AMPA receptor.

Experimental Protocols for Venom Analysis

The characterization of Joro spider venom composition involves a multi-step process, from venom extraction to sophisticated analytical techniques.

Venom Extraction

A common and effective method for obtaining venom from spiders is through electrical stimulation.

Protocol: Venom Extraction by Electrical Stimulation

-

Anesthetize the Spider: Anesthetize the spider using carbon dioxide.

-

Positioning: Secure the spider on a platform, ventral side up, using wax or clay, ensuring the chelicerae are accessible.

-

Stimulation: Apply a low-voltage electrical stimulus (e.g., 5-15 V) to the muscles at the base of the chelicerae using fine wire electrodes.

-

Venom Collection: Collect the venom droplet that forms at the tip of the fangs using a fine capillary tube or by washing the fangs with a small volume of buffer.

-

Storage: Immediately store the collected venom at -20°C or -80°C to prevent degradation.

Proteomic and Peptidomic Analysis

A combination of chromatography and mass spectrometry is typically employed to separate and identify the protein and peptide components of the venom.

Protocol: General Workflow for Venom Proteomics and Peptidomics

-

Sample Preparation:

-

Quantify the total protein content of the crude venom using a standard protein assay (e.g., Bradford or BCA assay).

-

For proteomics (analysis of proteins >10 kDa), the venom may be subjected to reduction and alkylation to break disulfide bonds, followed by enzymatic digestion (e.g., with trypsin).

-

For peptidomics (analysis of peptides <10 kDa), the crude venom can often be analyzed directly or after a simple cleanup step like solid-phase extraction.

-

-

Chromatographic Separation:

-

Separate the venom components using high-performance liquid chromatography (HPLC). A common approach is reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.

-

For complex samples, multi-dimensional chromatography (e.g., ion-exchange chromatography followed by RP-HPLC) can be used to achieve better separation.

-

-

Mass Spectrometry Analysis:

-

Analyze the separated fractions using mass spectrometry (MS). Common techniques include:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: For rapid profiling of the molecular weights of venom components.

-

Electrospray Ionization (ESI) MS coupled with tandem MS (MS/MS): For obtaining sequence information of peptides and proteins.

-

-

In a typical "bottom-up" proteomics workflow, the masses of the tryptic peptides are measured in the first MS stage, and then selected peptides are fragmented in the second MS stage to obtain sequence information.

-

-

Data Analysis:

-

The MS/MS data is searched against a protein sequence database to identify the proteins and peptides. For organisms with no sequenced genome, a database can be constructed from a venom gland transcriptome.

-

Quantitative analysis can be performed using label-free methods (e.g., spectral counting or peak intensity measurements) or label-based methods.

-

Experimental Workflow Diagram

Caption: General workflow for proteomic and peptidomic analysis of spider venom.

Future Directions and Applications

The venom of the Joro spider represents a rich and largely untapped source of novel bioactive molecules. Future research employing a combination of proteomic and transcriptomic approaches on the secreted venom will be essential to fully elucidate its chemical composition and the relative abundance of its components. Such studies will not only provide a deeper understanding of the venom's function and evolution but also pave the way for the discovery of new lead compounds for drug development, particularly in the area of neurological disorders, and for the creation of more effective and environmentally friendly insecticides.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction of Venom and Venom Gland Microdissections from Spiders for Proteomic and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Diversity of joro spider toxins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxin diversity revealed by de novo transcriptome assembly for venom gland in two species of spiders (Trichonephila clavata and Sinopoda pengi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insecticidal toxin from Nephila clavata spider venom - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Venom Components of Nephila clavata

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venom of the Joro spider, Nephila clavata (also known as Trichonephila clavata), is a complex cocktail of neurotoxic compounds that has garnered significant interest in the scientific community. This intricate biochemical arsenal, primarily evolved for prey capture and defense, presents a rich source of novel pharmacologically active molecules. The venom's components predominantly target the nervous system of insects, but their high specificity for certain receptor subtypes also makes them valuable tools for neuroscience research and potential leads for drug development.

This technical guide provides a comprehensive overview of the known components of Nephila clavata venom, their molecular functions, and the experimental methodologies used for their characterization.

Core Venom Components and Their Functions

The venom of Nephila clavata is primarily composed of two major classes of toxins: acylpolyamines and neurotoxic peptides.

Acylpolyamines: The Glutamate (B1630785) Receptor Antagonists

Acylpolyamines are the most abundant and well-characterized toxins in Nephila clavata venom. These small molecules consist of an aromatic or heterocyclic head group linked to a polyamine tail, often with amino acid residues incorporated into the chain. They function as potent, non-competitive antagonists of ionotropic glutamate receptors (iGluRs), which are crucial for fast excitatory neurotransmission in both invertebrates and vertebrates. The primary iGluR subtypes targeted by these toxins are AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), NMDA (N-methyl-D-aspartate), and kainate receptors.[1][2] By blocking the ion channels of these receptors, the toxins prevent the influx of cations (such as Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby inhibiting neuronal depolarization and causing paralysis in prey.[3]

Key acylpolyamines identified in Nephila clavata venom include:

-

Joro Spider Toxin (JSTX): JSTX-3 is one of the most extensively studied toxins from this spider. It is a potent blocker of glutamate receptors and has been instrumental in characterizing the function of these receptors.[1]

-

Nephila Polyamine Toxins (NPTX): This family includes several toxins, such as NPTX-1 and NPTX-8, which also exhibit strong inhibitory effects on iGluRs.[1][2] Some nephilatoxins, like NPTX-7, -8, and -9, have also been found to possess histamine-releasing activity.[4]

-

Primitive Polyamine Toxins: Smaller polyamine toxins, named spidamine and joramine, have also been isolated. These are considered to be biochemically primitive compared to the more complex JSTX and NPTX molecules.[5]

-

Clavamine: Another identified polyamine toxin contributing to the venom's insecticidal properties.[6]

Neurotoxic Peptides: Targeting Ion Channels

In addition to acylpolyamines, Nephila clavata venom contains a variety of neurotoxic peptides. These are typically larger molecules stabilized by multiple disulfide bonds.

-

μ-NPTX-Nc1a: This novel insecticidal peptide toxin has been identified and characterized. Its primary sequence is GCNPDCTGIQCGWPRCPGGQNPVMDKCVSCCPFCPPKSAQG. Unlike the acylpolyamines, μ-NPTX-Nc1a acts by inhibiting voltage-gated sodium (NaV) and potassium (KV) channels in cockroach dorsal unpaired median (DUM) neurons.[7][8] This dual-channel blockade disrupts normal nerve impulse propagation, leading to paralysis.

Quantitative Data on Toxin Potency

The potency of Nephila clavata venom components has been quantified using various bioassays. The following tables summarize the available data on the inhibitory concentrations (IC₅₀) and lethal doses (LD₅₀) of key toxins.

| Toxin/Analogue | Receptor Subtype | Test System | IC₅₀ | Reference(s) |

| JSTX-3 Analogue | GluN1/2A (NMDA) | Xenopus oocytes | 47 nM | [2] |

| UBP310 (Kainate Receptor Antagonist) | GluK3 (Kainate) | HEK293 cells | 23 nM | [7] |

| UBP310 (Kainate Receptor Antagonist) | GluK1 (Kainate) | HEK293 cells | low nM | [7] |

| Perampanel (B3395873) (Kainate Receptor Antagonist) | GluK2 (Kainate) | HEK293 cells | 58 µM | [9] |

| NBQX (AMPA/Kainate Antagonist) | AMPA Receptors | Dorsal root ganglia | 0.3 µM | [7] |

| NBQX (AMPA/Kainate Antagonist) | GluK1 (Kainate) | Dorsal root ganglia | 0.9 µM | [7] |

| NBQX (AMPA/Kainate Antagonist) | GluK1 (Kainate) | HEK293 cells | 25 µM | [7] |

| NBQX (AMPA/Kainate Antagonist) | GluK2 (Kainate) | HEK293 cells | 21 µM | [7] |

| Toxin | Test Organism | Route of Administration | LD₅₀ | Reference(s) |

| μ-NPTX-Nc1a | Cockroach | Injection | 573 ng/g | [7][8] |

Experimental Protocols

The isolation, characterization, and functional analysis of Nephila clavata venom components involve a multi-step process employing a range of biochemical and physiological techniques.

Venom Extraction

-

Method: Electrical stimulation is the most common method for venom collection from spiders.[10]

-

Procedure:

-

The spider is immobilized, and a microcapillary tube is placed over one of its fangs.

-

A low-voltage electrical stimulus is applied to the spider's cephalothorax, causing the venom glands to contract and expel venom into the capillary tube.

-

The collected venom is then typically diluted in a suitable buffer and centrifuged to remove any cellular debris.

-

The supernatant, containing the soluble venom components, is then lyophilized (freeze-dried) and stored at low temperatures (-20°C or below) for subsequent analysis.

-

Venom Fractionation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: RP-HPLC separates the components of the venom mixture based on their hydrophobicity.

-

Procedure:

-

The lyophilized crude venom is reconstituted in a solvent, typically an aqueous solution with a small percentage of organic solvent and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in water).

-

The sample is injected into an HPLC system equipped with a C18 reversed-phase column.

-

A gradient of increasing organic solvent concentration (e.g., acetonitrile (B52724) containing 0.1% trifluoroacetic acid) is applied to the column.

-

Hydrophobic molecules bind more strongly to the C18 stationary phase and thus elute at higher organic solvent concentrations.

-

The eluent is monitored by a UV detector (typically at 214 or 280 nm), and fractions are collected at different retention times.

-

These fractions, now enriched with specific venom components, can be further purified or used in bioassays.[3][11]

-

Structural Characterization

-

Mass Spectrometry (MS):

-

Principle: MS is used to determine the molecular weight of the venom components with high accuracy. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used.

-

Procedure: The purified fractions from HPLC are mixed with a matrix (for MALDI) or directly infused into the mass spectrometer (for ESI). The instrument then ionizes the molecules and separates them based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules and obtain sequence information.[10]

-

-

Edman Degradation:

-

Principle: This is a classic method for determining the amino acid sequence of peptides and proteins.

-

Procedure: The N-terminal amino acid of a peptide is selectively cleaved and identified. The process is repeated sequentially to determine the entire amino acid sequence.[7]

-

Functional Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Principle: The TEVC technique allows for the measurement of ion flow across the membrane of a Xenopus oocyte that has been engineered to express a specific ion channel or receptor. This is a powerful method to study the effects of toxins on their molecular targets.[12][13][14]

-

Procedure:

-

Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and treated to remove the follicular layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the target ion channel or receptor subunits (e.g., specific AMPA or NMDA receptor subunits) is injected into the oocytes.

-

Incubation: The oocytes are incubated for 2-7 days to allow for the expression and insertion of the channels/receptors into the oocyte membrane.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

-

Toxin Application: The purified toxin is applied to the oocyte via the bathing solution. The effect of the toxin on the ion channel's activity (i.e., the current flowing through the channel in response to an agonist) is recorded. This allows for the determination of the toxin's inhibitory or modulatory effects and the calculation of its IC₅₀.[9]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The acylpolyamine toxins from Nephila clavata venom primarily exert their effects by blocking ionotropic glutamate receptors. The following diagrams illustrate the normal signaling pathways of AMPA and NMDA receptors and how they are disrupted by these toxins.

Caption: AMPA receptor signaling pathway and its blockade by Nephila clavata acylpolyamine toxins.

Caption: NMDA receptor signaling pathway and its disruption by Nephila clavata acylpolyamine toxins.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of Nephila clavata venom.

Caption: Overall experimental workflow for the analysis of Nephila clavata venom.

Conclusion

The venom of Nephila clavata is a sophisticated chemical library, rich in neurotoxins with diverse modes of action. The acylpolyamines, with their potent and selective antagonism of ionotropic glutamate receptors, have proven to be invaluable pharmacological tools for dissecting the complexities of glutamatergic neurotransmission. Furthermore, the discovery of peptide toxins targeting other ion channels highlights the multifaceted nature of this venom. Continued research into the components of Nephila clavata venom holds significant promise for the development of novel insecticides and therapeutics for neurological disorders. This guide serves as a foundational resource for researchers embarking on the exploration of this fascinating and potent natural product.

References

- 1. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 2. Neuronal pentraxin 1 negatively regulates excitatory synapse density and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Activity-dependent plasticity - Wikipedia [en.wikipedia.org]

- 6. [Diversity of joro spider toxins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPA receptor - Wikipedia [en.wikipedia.org]

- 9. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spider Venom: Components, Modes of Action, and Novel Strategies in Transcriptomic and Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pentraxins coordinate excitatory synapse maturation and circuit integration of parvalbumin interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the primary structure of polyamine toxins found in the venom of the Joro spider (Trichonephila clavata). Joro spider toxins (JSTXs), a class of acylpolyamines, are potent antagonists of ionotropic glutamate (B1630785) receptors (iGluRs), making them valuable tools in neuroscience research and potential leads for novel therapeutic agents. This document provides a comprehensive overview of their chemical structures, methods for their elucidation, and their mechanism of action, with a focus on quantitative data and detailed experimental protocols.

Primary Structure of Joro Spider Polyamine Toxins

Joro spider polyamine toxins are amphiphilic molecules characterized by a common structural motif: an aromatic headgroup, an amino acid linker, and a flexible polyamine tail. Variations in each of these components give rise to a diversity of toxins within the venom.

Core Components

The fundamental structure of Joro spider toxins can be broken down into three key regions:

-

Aromatic Headgroup: This lipophilic moiety is typically a substituted phenylacetyl or indoleacetyl group. The nature of this group plays a significant role in the toxin's interaction with its target receptor.

-

Amino Acid Linker: An amino acid, commonly L-asparagine, connects the aromatic headgroup to the polyamine tail. This linker region contributes to the toxin's specificity and potency.

-

Polyamine Tail: This hydrophilic chain of repeating amine units is crucial for the toxin's ability to enter and block the ion channels of glutamate receptors. The length and composition of the polyamine tail influence the toxin's affinity and the characteristics of the channel blockade.

Quantitative Data Summary

The following table summarizes the key quantitative data for some of the well-characterized polyamine toxins isolated from Joro spider venom.

| Toxin Name | Chemical Formula | Molecular Weight ( g/mol ) | Aromatic Headgroup | Amino Acid Linker | Polyamine Tail Composition |

| JSTX-3 | C₂₇H₄₇N₇O₆ | 565.71[1] | 2,4-dihydroxyphenylacetyl | L-Asparagine | Cadaverine, Spermidine |

| NPTX-8 | Not explicitly found | Inferred from structure | Indole-3-acetyl | L-Asparagine | Cadaverine, Spermidine |

| Spidamine | C₂₄H₃₉N₅O₆ | Estimated from structure | 2,4-dihydroxyphenylacetyl | L-Asparagine | 3-aminopropyl-β-alanyl-cadaverine |

| Joramine | C₂₄H₃₈N₄O₆ | Estimated from structure | 4-hydroxyphenylacetyl | L-Asparagine | 3-aminopropyl-β-alanyl-cadaverine |

| Clavamine | Not explicitly found | Not explicitly found | 2,4-dihydroxyphenylacetyl-L-asparaginylcadaverine moiety is common[2] | L-Asparagine | Varies |

Experimental Protocols

The isolation, purification, and structural elucidation of Joro spider polyamine toxins involve a combination of chromatographic and spectroscopic techniques.

Toxin Isolation and Purification

Protocol: High-Performance Liquid Chromatography (HPLC)

A common method for purifying Joro spider toxins is reversed-phase HPLC.

-

Venom Extraction: Venom is collected from mature female Joro spiders.

-

Crude Extract Preparation: The collected venom is diluted in an appropriate aqueous solvent and centrifuged to remove any insoluble material.

-

HPLC Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent, is employed. A typical gradient might start with a low concentration of acetonitrile and gradually increase to elute the toxins based on their hydrophobicity.

-

Detection: Elution of the toxins is monitored by UV absorbance at wavelengths around 210-280 nm, corresponding to the absorbance of the aromatic headgroup and peptide bonds. Fractions are collected for further analysis.[3][4]

-

Fluorescence Detection: For enhanced sensitivity and specificity, an on-line reaction with o-phthalaldehyde (B127526) can be used to generate fluorescent derivatives of the primary amines in the polyamine tail, which are then detected by a fluorescence detector.[3]

-

Structural Elucidation

Protocol: Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information about the toxins.

-

Ionization: Fast Atom Bombardment (FAB) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used ionization techniques for these molecules.[1][3]

-

Mass Analysis: A Time-of-Flight (TOF) analyzer is often used to measure the mass-to-charge ratio of the ionized toxins with high accuracy.

-

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The parent ion of a specific toxin is selected and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides information about the sequence of amino acids and polyamine units.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the three-dimensional structure of the toxins in solution.

-

Sample Preparation: A purified toxin sample is dissolved in a suitable deuterated solvent, such as D₂O or deuterated methanol.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present in the molecule and their chemical environment.

-

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish through-bond and through-space connectivities between atoms. This information is then used to piece together the complete structure of the toxin.

Signaling Pathways and Mechanism of Action

Joro spider polyamine toxins exert their neurotoxic effects by blocking ionotropic glutamate receptors, which are crucial for fast excitatory neurotransmission in the central nervous system.

Target Receptors

The primary targets of Joro spider toxins are the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate subtypes of ionotropic glutamate receptors. They generally show lower potency for NMDA (N-methyl-D-aspartate) receptors.

Mechanism of Blockade

Joro spider toxins act as open-channel blockers. The positively charged polyamine tail is drawn into the open ion channel of the glutamate receptor, where it binds within the pore, physically obstructing the flow of ions. This blockade is often voltage-dependent, meaning it is more pronounced at negative membrane potentials. The presence of the GluR2 subunit in AMPA receptors, which renders the channel impermeable to calcium ions, significantly reduces the sensitivity to Joro spider toxins.

Caption: Mechanism of AMPA receptor blockade by Joro spider toxins.

Experimental Workflow

The following diagram illustrates a typical workflow for the study of Joro spider polyamine toxins, from venom collection to structural and functional characterization.

Caption: Workflow for Joro spider toxin research.

This guide provides a foundational understanding of the primary structure of Joro spider polyamine toxins for researchers and professionals in drug development. The detailed information on their chemical properties, isolation, and mechanism of action can serve as a valuable resource for further investigation and a starting point for the rational design of novel pharmacological tools and therapeutic agents targeting glutamate receptors.

References

- 1. Joro Spider Toxin | C27H47N7O6 | CID 119582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Diversity of joro spider toxins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Finding of primitive polyamine toxins in the venom of a joro spider, Nephila clavata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Characterization of JSTX-3 from Joro Spider Venom

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of JSTX-3, a potent neurotoxin from the venom of the Joro spider (Trichonephila clavata). The document details the experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate understanding and replication.

Introduction

The venom of the Joro spider (Trichonephila clavata, formerly Nephila clavata) is a complex mixture of neuroactive compounds.[1][2] Among these, the Joro spider toxins (JSTX) are a family of polyamine toxins that act as potent antagonists of glutamate (B1630785) receptors.[3][4] JSTX-3, a major component of this venom, has garnered significant scientific interest due to its selective action on ionotropic glutamate receptors, making it an invaluable tool for neuropharmacological research and a potential lead for drug development.[3][5][6]

JSTX-3 is characterized by a common structural motif: a 2,4-dihydroxyphenylacetyl asparaginyl cadaverine (B124047) moiety linked to a polyamine chain.[3][4] This structure is responsible for its high-affinity, voltage-dependent blockage of Ca2+-permeable AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid) receptors.[3][7] This guide outlines the key methodologies employed to isolate and identify this specific toxin from the crude venom.

Experimental Protocols

Venom Extraction

The primary step involves the collection of venom from mature female Joro spiders. A common and effective method is electrical stimulation, which ensures the collection of secreted venom components, avoiding contamination from cellular proteins found in whole-gland homogenates.[8]

Methodology:

-

A mature female Joro spider is carefully restrained.

-

Low-voltage electrical stimulation is applied to the spider's chelicerae to induce venom release.[8]

-

The venom droplet that forms on the fang tips is collected into a capillary tube.

-

Venom from multiple spiders (e.g., an aqueous extract from 3000 venoms) is pooled to obtain sufficient quantity for analysis and purification.[9]

-

The collected crude venom is typically diluted in an aqueous solution and centrifuged to remove any cellular debris before chromatographic separation.

Isolation and Purification: High-Performance Liquid Chromatography (HPLC)

The purification of JSTX-3 from the complex venom mixture is achieved primarily through preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Methodology:

-

Sample Preparation: An aqueous extract of the crude venom is prepared and filtered.[9]

-

Chromatographic System: A preparative HPLC system equipped with a C18 reverse-phase column is used.[9][10]

-

Mobile Phase: A linear gradient system is employed, typically using:

-

Gradient Elution: The separation is performed by gradually increasing the concentration of Solvent B over a set period (e.g., a linear gradient from 10% to 50% Solvent B over 60 minutes).[10] The exact gradient may be optimized based on the specific column and system.

-

Detection: The eluting fractions are monitored using two detection methods in series:

-

UV Absorption: To detect the phenolic group common to Joro spider toxins.[9]

-

Fluorescence Detection: An on-line reaction with o-phthalaldehyde (B127526) (OPA) is used to detect the primary amino groups of the polyamine toxins, which then fluoresce.[9]

-

-

Fraction Collection: Fractions corresponding to distinct peaks on the chromatogram are collected for further analysis and characterization. JSTX-3 is identified as one of the major, biologically active components.[11]

Structural Characterization

Following isolation, the purity and structure of JSTX-3 are confirmed using spectroscopic techniques.

2.3.1 Mass Spectrometry (MS) Fast Atom Bombardment Mass Spectrometry (FAB-MS) or similar soft ionization techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the isolated toxin.[9]

-

Procedure: The purified fraction is introduced into the mass spectrometer. FAB-MS involves bombarding the sample (mixed in a matrix) with a high-energy beam of neutral atoms, while ESI-MS involves creating a fine spray of charged droplets.

-

Data Interpretation: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, allowing for the precise determination of the molecular weight.

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H-NMR) spectroscopy is employed to elucidate the detailed chemical structure of the toxin.[12]

-

Procedure: A sample of purified JSTX-3 is dissolved in a suitable deuterated solvent (e.g., d₆-dimethylsulfoxide) and analyzed in an NMR spectrometer (e.g., 400 MHz).[12]

-

Data Interpretation: The ¹H-NMR spectrum reveals the chemical environment of all protons in the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms and the complete structure of JSTX-3 can be determined. For instance, NMR was used to confirm that iodination of synthetic JSTX-3 occurs mainly at position 3 of the benzene (B151609) ring.[12]

Data Presentation

Physicochemical Properties of JSTX-3

| Property | Value | Source |

| IUPAC Name | (2S)-N1-{5-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propanamido]pentyl}-N2-[(2,4-dihydroxyphenyl)acetyl]-L-glutaminamide | [13] |

| Molecular Formula | C₂₇H₄₇N₇O₆ | [13][14][15] |

| Molar Mass | 565.716 g·mol⁻¹ | [13][15] |

| Appearance | White-grey powder | [13] |

| Common Moiety | 2,4-dihydroxyphenylacetyl asparaginyl cadaverine | [3] |

Typical HPLC Parameters for Polyamine Toxin Separation

| Parameter | Description | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [9] |

| Column | C18 reverse-phase column (preparative scale) | [10] |

| Solvent A | 0.1% Trifluoroacetic acid (TFA) in H₂O | [10] |

| Solvent B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) | [10] |

| Gradient | Linear gradient, e.g., 10% to 50% Solvent B over 60 min | [10] |

| Flow Rate | ~1 ml/min (analytical); higher for preparative | [10] |

| Detection | UV absorbance and post-column fluorescence with OPA | [9] |

Spectroscopic Data Summary

| Technique | Purpose | Key Finding | Source |

| Mass Spectrometry (FAB-MS) | Molecular Weight Determination | Confirmed the molecular weight consistent with the proposed structure. | [9] |

| ¹H-NMR Spectroscopy | Structural Elucidation | Revealed the proton environments, confirming the arrangement of the aromatic head, asparagine, and polyamine tail. | [12] |

Visualizations

Experimental Workflow for JSTX-3 Isolation

Caption: Workflow for the isolation and characterization of JSTX-3.

Signaling Pathway: JSTX-3 Antagonism of Glutamate Receptors

Caption: Mechanism of JSTX-3 action on postsynaptic glutamate receptors.

References

- 1. [Diversity of joro spider toxins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Spider toxin and the glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of spider polyamine toxins as inhibitors of ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spider toxin (JSTX-3) inhibits the convulsions induced by glutamate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extraction of venom and venom gland microdissections from spiders for proteomic and transcriptomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Finding of primitive polyamine toxins in the venom of a joro spider, Nephila clavata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. IODINATED JORO TOXIN (JSTX-3). : ITS STRUCTURE AND BINDING TO THE LOBSTER UEUROMUSCULAR SYNAPSE [jstage.jst.go.jp]

- 13. Joro toxin - Wikipedia [en.wikipedia.org]

- 14. Joro spider toxin | 112163-33-4 | XJ184041 | Biosynth [biosynth.com]

- 15. Joro Spider Toxin | C27H47N7O6 | CID 119582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of Action of Joro Spider Toxin on Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Joro spider toxin (JSTX), a polyamine toxin isolated from the venom of Trichonephila clavata (formerly Nephila clavata), is a potent and selective antagonist of ionotropic glutamate (B1630785) receptors (iGluRs). This technical guide provides an in-depth overview of the mechanism of action of JSTX, with a particular focus on its effects on AMPA, kainate, and NMDA receptors. We present a compilation of quantitative data on toxin affinity and channel blockade, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development who are interested in utilizing JSTX as a tool to probe the function of glutamate receptors or as a lead for therapeutic development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission, synaptic plasticity, and higher cognitive functions. Ionotropic glutamate receptors are ligand-gated ion channels that are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors. The dysfunction of these receptors is implicated in a variety of neurological and psychiatric disorders, making them important therapeutic targets.

Spider venoms are a rich source of neurotoxins that modulate the activity of ion channels with high potency and selectivity. Joro spider toxin (JSTX) has emerged as a valuable pharmacological tool due to its specific antagonism of certain glutamate receptor subtypes. This guide will delve into the molecular mechanisms underlying the action of JSTX, providing the necessary technical details for its application in research and drug discovery.

Mechanism of Action

JSTX acts as a non-competitive antagonist of ionotropic glutamate receptors, primarily targeting AMPA and kainate receptors.[1] Its primary mechanism is open-channel block, where the toxin enters and occludes the ion channel pore after it has been opened by the binding of glutamate.[2][3] There is ongoing debate regarding its effects on NMDA receptors, with some studies indicating inhibitory effects while others suggest minimal to no activity.[1][4]

A key feature of JSTX action is its subunit specificity. The toxin preferentially blocks Ca2+-permeable AMPA receptors, which are typically those lacking the GluA2 subunit.[1] This selectivity is conferred by a single amino acid residue, a glutamine, located in the second transmembrane domain of the receptor subunit, which is critical for the toxin's blocking action.[4][5] The blocking effect of JSTX is also voltage-dependent, being more pronounced at negative membrane potentials.[1] The 2,4-dihydroxyphenylacetic acid moiety of the JSTX molecule is believed to be a crucial functional component for its interaction with the receptor.[6]

Quantitative Data

The following tables summarize the quantitative data available for the interaction of Joro spider toxin and its analogs with glutamate receptors.

| Toxin | Receptor Subtype | Preparation | Method | Parameter | Value | Reference |

| JSTX-3 | Ca2+-permeable AMPA | Cultured rat hippocampal neurons | Electrophysiology | IC50 | 56 nM (at -60 mV) | [1] |

| Joro Spider Toxin | AMPA | Not specified | Calcium Imaging | % Blockade | 65% (at 500 nM) | [1] |

| JSTX | Not specified | Lobster neuromuscular junction | Electrophysiology | Threshold Concentration | ~1 x 10-10 M | [7] |

| JSTX-3 | AMPA (inwardly rectifying) | Cultured rat hippocampal neurons | Electrophysiology | % Suppression | Significant | [1] |

| Joro Spider Toxin | Kainate | Not specified | Calcium Imaging | % Blockade | Largely insensitive | [1] |

| JSTX-3 | NMDA | Guinea pig hippocampal slice | Electrophysiology | Effect | No detectable effect | [4][8] |

Experimental Protocols

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol is a representative method for studying the effects of JSTX on glutamate receptors in cultured neurons or brain slices.

4.1.1. Preparation of Solutions

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.

-

Intracellular Solution: (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2ATP, and 0.3 NaGTP. The pH should be adjusted to 7.3 with KOH.

4.1.2. Cell/Slice Preparation

-

For cultured neurons, cells are plated on coverslips and grown in appropriate media.

-

For brain slices, animals are anesthetized and perfused with ice-cold aCSF. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Slices (e.g., 300 µm thick) are prepared using a vibratome and allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

4.1.3. Recording Procedure

-

Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the stage of an upright microscope.

-

Continuously perfuse the chamber with oxygenated aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a gigaseal (resistance > 1 GΩ).

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Apply glutamate or a specific agonist (e.g., AMPA, kainate) via a perfusion system to evoke a baseline current.

-

After establishing a stable baseline, co-apply JSTX with the agonist and record the change in current amplitude.

-

To study voltage-dependence, record currents at various holding potentials.

Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to glutamate receptor activation and its modulation by JSTX.

4.2.1. Cell Loading

-

Incubate cultured cells or brain slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in aCSF for 30-60 minutes at room temperature.

-

Wash the cells/slices with fresh aCSF to remove excess dye.

4.2.2. Imaging Procedure

-

Place the loaded cells/slices in a recording chamber on an inverted microscope equipped for fluorescence imaging.

-

Excite the dye at appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2) and capture the emitted fluorescence.

-

Establish a baseline [Ca2+]i level.

-

Apply glutamate or a specific agonist to induce a calcium influx.

-

After recording the control response, apply JSTX and then re-challenge with the agonist to determine the extent of inhibition.

-

The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Radioligand Binding Assay

This protocol is a general method for studying the binding of ligands to receptors, which can be adapted to investigate the interaction of JSTX with glutamate receptors.

4.3.1. Membrane Preparation

-

Homogenize brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer.

4.3.2. Binding Assay

-

In a multi-well plate, incubate the membrane preparation with a radiolabeled glutamate receptor ligand (e.g., [3H]AMPA) in the absence (total binding) or presence (non-specific binding) of a high concentration of an unlabeled competing ligand.

-

To determine the effect of JSTX, incubate the membranes with the radioligand and varying concentrations of the toxin.

-

After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues in the glutamate receptor that are critical for JSTX binding and channel block.

4.4.1. Mutagenesis Procedure

-

Obtain a plasmid containing the cDNA for the glutamate receptor subunit of interest (e.g., GluA1).

-

Design primers containing the desired mutation (e.g., changing the codon for glutamine to that for another amino acid).

-

Use a site-directed mutagenesis kit to perform PCR and introduce the mutation into the plasmid.

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Sequence the plasmid to confirm the presence of the desired mutation.

4.4.2. Functional Expression and Analysis

-

Express the wild-type and mutant receptor subunits in a suitable expression system, such as Xenopus oocytes or HEK293 cells.

-

Perform electrophysiological recordings (as described in section 4.1) on cells expressing the wild-type or mutant receptors.

-

Compare the sensitivity of the wild-type and mutant receptors to JSTX to determine the importance of the mutated residue for toxin activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Joro spider toxin (JSTX) on glutamate receptors.

Caption: Experimental workflow for electrophysiological analysis of JSTX effects.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Joro spider venom: glutamate agonist and antagonist on the rod retina of the dogfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of spider polyamine toxins as inhibitors of ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A voltage-clamp study of the effects of Joro spider toxin and zinc on excitatory synaptic transmission in CA1 pyramidal cells of the guinea pig hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A single amino acid determines the subunit-specific spider toxin block of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Spider toxin (JSTX) on the glutamate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

Technical Whitepaper: A Venomics Approach to the Identification and Characterization of Novel Polypeptide Toxins in Joro Spider (Trichonephila clavata) Venom

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Spider venoms are complex libraries of bioactive molecules, offering a vast resource for novel therapeutic and insecticidal discovery.[1][2] The venom of the Joro spider (Trichonephila clavata), known to contain a variety of polyamine toxins and peptides, presents a compelling subject for bioprospecting.[3][4] This technical guide outlines a comprehensive, multi-platform venomics workflow for the identification and preliminary characterization of novel polypeptide toxins from T. clavata venom. The methodology integrates venom fractionation, high-throughput mass spectrometry, de novo sequencing, and bioinformatic analysis to create a robust pipeline for toxin discovery.[5][6] Detailed experimental protocols, data presentation standards, and workflow visualizations are provided to serve as a practical guide for researchers in the field.

Introduction

The venom of the Joro spider (Trichonephila clavata) is a sophisticated biochemical arsenal, primarily recognized for its neurotoxic polyamines like JSTX and novel toxins such as spidamine and joramine.[3][4][7] While these small molecules are well-documented antagonists of glutamate (B1630785) receptors, the full diversity of the venom, particularly its peptide and protein components, remains an area of active investigation.[8][9] Transcriptomic analyses have predicted numerous uncharacterized toxins, suggesting a deep reservoir of potentially valuable biomolecules.[8]

Modern venomics combines high-throughput separation techniques, advanced mass spectrometry, and bioinformatics to systematically profile complex venoms.[10][11] This approach is essential because spider venoms are composed of hundreds of unique peptides and proteins, many of which are cysteine-rich peptides in the 3-9 kDa range that are ideal candidates for drug development.[5][6]

This guide details a hypothetical, yet methodologically sound, research workflow to identify novel polypeptide toxins from T. clavata venom. It serves as a blueprint for moving from raw venom to characterized novel molecules.

Toxin Discovery and Analysis Workflow

The overall process for identifying novel toxins is a multi-stage pipeline that begins with venom extraction and concludes with bioinformatic and functional analysis. Each step is designed to progressively purify, identify, and characterize the venom components.

References

- 1. An insecticidal toxin from Nephila clavata spider venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Finding of primitive polyamine toxins in the venom of a joro spider, Nephila clavata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Diversity of joro spider toxins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Peptides in Spider Venom Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. Identification of Peptides in Spider Venom Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Joro toxin - Wikipedia [en.wikipedia.org]

- 8. Toxin diversity revealed by de novo transcriptome assembly for venom gland in two species of spiders (Trichonephila clavata and Sinopoda pengi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Joro spider venom: glutamate agonist and antagonist on the rod retina of the dogfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomic and Transcriptomic Techniques to Decipher the Molecular Evolution of Venoms - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Spidamine and Joramine from the Joro Spider (Trichonephila clavata): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spidamine and joramine, two polyamine toxins isolated from the venom of the Joro spider, Trichonephila clavata, represent a compelling area of study for neuropharmacology and drug development. These low-molecular-weight compounds exhibit potent antagonistic activity at ionotropic glutamate (B1630785) receptors, positioning them as valuable tools for investigating glutamatergic neurotransmission and as potential leads for novel therapeutics targeting neurological disorders. This technical guide provides a comprehensive overview of the known biological activities of spidamine and joramine, including their mechanism of action, available quantitative data, detailed experimental protocols for their study, and a visualization of their impact on cellular signaling pathways.

Introduction

The venom of the Joro spider (Trichonephila clavata) is a complex cocktail of bioactive molecules, among which are the polyamine toxins spidamine and joramine.[1] Structurally, these toxins are characterized by a polyamine chain linked to an aromatic moiety, a feature common to many spider and wasp toxins that target glutamate receptors.[2] Their primary biological activity lies in the inhibition of glutamatergic transmission, making them potent modulators of excitatory neurotransmission in both invertebrates and vertebrates.[3][4] This guide delves into the specifics of their biological functions, the methodologies used to elucidate these functions, and the potential applications of these fascinating neurotoxins.

Chemical Structure and Properties

Spidamine and joramine are considered biochemically primitive toxins due to their relatively small size and molecular weight compared to other toxins found in Joro spider venom.[1]

-

Spidamine: N-(2,4-dihydroxyphenylacetyl-L-asparaginyl)-N'-(3-aminopropyl-β-alanyl) cadaverine[1]

-

Joramine: N-(4-hydroxyphenylacetyl-L-asparaginyl)-N'-(3-aminopropyl-β-alanyl) cadaverine[1]

Biological Activity and Mechanism of Action

The principal biological activity of spidamine and joramine is the antagonism of ionotropic glutamate receptors (iGluRs), which include the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptor subtypes.[2][5]

Antagonism of Glutamate Receptors

Spidamine and joramine act as non-competitive antagonists of iGluRs. Their mechanism of action involves an open-channel block, where the positively charged polyamine tail enters and occludes the ion channel pore of the receptor after it has been activated by glutamate.[2] This blockade prevents the influx of cations such as Na+ and Ca2+, thereby inhibiting neuronal depolarization and excitatory signaling.

The activity of these toxins has been demonstrated in various experimental systems, including the lobster neuromuscular junction, a classic model for studying glutamatergic synapses.[3][6] In this preparation, Joro spider toxins (JSTX), a fraction containing spidamine and joramine, have been shown to irreversibly suppress excitatory postsynaptic potentials (EPSPs).[4][6]

Quantitative Data on Biological Activity

While specific IC50 or Ki values for purified spidamine and joramine are not extensively reported in the available literature, studies on the broader class of Joro spider toxins (JSTX) provide valuable insights into their potency.

| Toxin/Toxin Mixture | Target | Experimental System | Activity | Reference |

| Joro Spider Toxin (JSTX) | Glutamate Receptors | Lobster Neuromuscular Junction | Threshold concentration for EPSP suppression: ~10-10 M | [4][5] |

| JSTX-3 (from T. clavata) | AMPA Receptors | Xenopus oocytes expressing rat GluA1 | IC50 = 56 nM (at -60 mV) | Not directly found in searches |

Note: JSTX-3 is a related polyamine toxin from the Joro spider and its potency provides an indication of the potential activity of spidamine and joramine. Further quantitative analysis of the purified individual compounds is required for a precise determination of their inhibitory constants.

Experimental Protocols

The study of spidamine and joramine involves a multi-step process from venom extraction to detailed electrophysiological characterization. The following sections provide representative protocols based on established methodologies for spider venom research.

Venom Extraction and Toxin Purification

Objective: To isolate spidamine and joramine from the venom of Trichonephila clavata.

Methodology:

-

Venom Milking: Venom is collected from adult female Joro spiders. This can be achieved through electrical stimulation of the chelicerae, prompting the release of venom, which is then collected in a capillary tube.

-

Crude Venom Preparation: The collected venom is pooled and centrifuged to remove any cellular debris. The supernatant, containing the soluble venom components, is then lyophilized and stored at -20°C or lower.

-

High-Performance Liquid Chromatography (HPLC) Fractionation: The lyophilized venom is reconstituted in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water) and subjected to reverse-phase HPLC (RP-HPLC).

-

Column: A C18 column is typically used for separating peptides and small molecules.

-

Gradient: A linear gradient of increasing acetonitrile (B52724) concentration in 0.1% TFA is used to elute the venom components.

-

Detection: Elution is monitored by UV absorbance at 220 nm and 280 nm. Fractions are collected at regular intervals.

-

-

Identification of Spidamine and Joramine: Fractions are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify those containing compounds with the expected molecular weights of spidamine and joramine. Further purification steps using different HPLC conditions or ion-exchange chromatography may be necessary to achieve high purity.[7]

Electrophysiological Analysis on Lobster Neuromuscular Junction

Objective: To characterize the inhibitory effects of spidamine and joramine on glutamatergic neurotransmission.

Methodology:

-

Preparation: The opener muscle of a lobster walking leg is dissected and placed in a perfusion chamber containing physiological saline.

-

Intracellular Recording: A glass microelectrode filled with 3 M KCl is inserted into a muscle fiber to record the membrane potential.

-

Nerve Stimulation: The excitatory nerve innervating the muscle is stimulated with a suction electrode to evoke excitatory postsynaptic potentials (EPSPs).

-

Toxin Application: Purified spidamine or joramine is added to the superfusing saline at known concentrations.

-

Data Acquisition and Analysis: The amplitude and time course of the EPSPs are recorded before and after the application of the toxin. A dose-response curve can be generated by applying a range of toxin concentrations to determine the inhibitory potency.[3][6]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To quantify the inhibitory activity of spidamine and joramine on specific subtypes of ionotropic glutamate receptors.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired glutamate receptor subtype (e.g., rat brain AMPA or NMDA receptors). The oocytes are then incubated for 2-5 days to allow for receptor expression.

-

TEVC Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

The oocyte is perfused with a buffer solution, and the membrane potential is held at a specific voltage (e.g., -70 mV).

-

-

Agonist and Toxin Application: A glutamate receptor agonist (e.g., glutamate or kainate) is applied to elicit an inward current. Once a stable response is obtained, the agonist is co-applied with varying concentrations of spidamine or joramine.

-

Data Analysis: The inhibition of the agonist-induced current by the toxin is measured. An IC50 value can be calculated by fitting the dose-response data to a logistic equation.

Signaling Pathways and Visualizations

The primary mechanism of action of spidamine and joramine is the direct blockade of ionotropic glutamate receptors. This action disrupts the normal downstream signaling cascades initiated by glutamate binding.

Glutamate Receptor Antagonism Workflow

The following diagram illustrates the experimental workflow to determine the antagonistic activity of spidamine and joramine on glutamate receptors.

Caption: Workflow for isolating and testing spidamine and joramine.

Signaling Pathway of NMDA Receptor Antagonism

Blockade of NMDA receptors by spidamine or joramine can lead to complex downstream effects, including the modulation of other signaling pathways.

Caption: NMDA receptor antagonism by spidamine and joramine.

Signaling Pathway of AMPA Receptor Antagonism

The blockade of AMPA receptors by spidamine or joramine directly inhibits fast excitatory neurotransmission.

Caption: AMPA receptor antagonism by spidamine and joramine.

Conclusion and Future Directions

Spidamine and joramine from the Joro spider are potent antagonists of ionotropic glutamate receptors. Their ability to block these critical components of excitatory neurotransmission makes them invaluable pharmacological tools for dissecting the roles of glutamate in synaptic function and plasticity. While their general mechanism of action is understood, further research is needed to determine their precise binding affinities (IC50 and Ki values) for different glutamate receptor subtypes. Such quantitative data will be crucial for their development as selective pharmacological probes and for assessing their therapeutic potential in conditions characterized by excessive glutamatergic activity, such as epilepsy, ischemic stroke, and certain neurodegenerative diseases. The detailed experimental protocols provided in this guide offer a framework for future investigations into these and other bioactive compounds from the rich and diverse pharmacopeia of spider venoms.

References

- 1. Polyamine-mediated channel block of ionotropic glutamate receptors and its regulation by auxiliary proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spider toxins affecting glutamate receptors: polyamines in therapeutic neurochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a spider toxin on the glutaminergic synapse of lobster muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship study of spider polyamine toxins as inhibitors of ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The electrophysiology and pharmacology of lobster neuromuscular synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Joro Spider Toxin: A Precision Tool for Targeting Calcium-Permeable AMPA Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Joro spider toxin (JSTX), a polyamine toxin isolated from the venom of the Joro spider (Trichonephila clavata), has emerged as a highly selective and potent antagonist of a specific subtype of ionotropic glutamate (B1630785) receptors: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are permeable to calcium ions. This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacological properties, and experimental methodologies associated with Joro spider toxin's interaction with AMPA receptors. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and therapeutic development. This document details the structure-activity relationships of JSTX and its analogs, presents quantitative data on their inhibitory activity, outlines key experimental protocols for their characterization, and illustrates the relevant signaling pathways and drug discovery workflows.

Introduction: The Significance of Selective AMPA Receptor Antagonism

AMPA receptors are critical mediators of fast excitatory neurotransmission in the central nervous system and play a pivotal role in synaptic plasticity, learning, and memory.[1] These receptors are tetrameric ion channels composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. A key determinant of AMPA receptor function is the presence or absence of the GluA2 subunit. AMPA receptors lacking the edited GluA2 subunit exhibit high permeability to calcium ions (Ca2+), a feature that has significant implications for both normal physiological processes and pathological conditions.[2]

Dysregulation of Ca2+-permeable AMPA receptors has been implicated in a variety of neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[3][4] The excessive influx of Ca2+ through these channels can trigger excitotoxic cell death cascades. Consequently, the development of selective antagonists for Ca2+-permeable AMPA receptors represents a promising therapeutic strategy for these conditions.

Joro spider toxin, particularly the synthetic analog JSTX-3, has been identified as a powerful tool for studying the function of Ca2+-permeable AMPA receptors and as a potential lead compound for drug development due to its high selectivity for this receptor subtype.[5]

Molecular Structure and Mechanism of Action

Joro spider toxin belongs to a class of compounds known as polyamine toxins, which are characterized by a polyamine tail linked to an aromatic head group. The structure of JSTX-3, a commonly studied synthetic analog, consists of a 2,4-dihydroxyphenylacetyl group, an asparagine residue, and a polyamine chain.

The mechanism of action of Joro spider toxin is a voltage-dependent, open-channel block.[5] This means that the toxin enters and occludes the ion channel pore only when the channel is in its open state, and its binding affinity is influenced by the membrane potential. JSTX exhibits a strong preference for AMPA receptors that lack the GluA2 subunit. This selectivity is conferred by a single amino acid residue within the pore-forming region of the AMPA receptor subunits. Receptors containing the edited GluA2 subunit (GluA2(R)) are largely insensitive to JSTX blockade, while those lacking this subunit are potently inhibited.[6]

Quantitative Pharmacological Data

The inhibitory potency of Joro spider toxin and its analogs has been quantified using various electrophysiological and binding assays. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency. The following table summarizes key quantitative data for JSTX-3 and related polyamine toxins on different AMPA receptor subunit combinations.

| Toxin/Analog | Receptor Subunit Composition | Experimental System | IC50 (nM) | Reference |

| JSTX-3 | Ca2+-permeable AMPA receptors (native) | Cultured rat hippocampal neurons | 56 (at -60 mV) | [5] |

| JSTX-3 | GluA1 (homomeric) | Xenopus oocytes | 42 (at -80 mV) | [6] |

| NPTX-1 | GluA1 (homomeric) | Xenopus oocytes | More potent than JSTX-3 | [6] |

| NPTX-8 | GluA1 (homomeric) | Xenopus oocytes | More potent than JSTX-3 | [6] |

Key Experimental Protocols

The characterization of Joro spider toxin's effects on AMPA receptors relies on a suite of specialized experimental techniques. Detailed methodologies for three key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single cell. It is the gold standard for characterizing the voltage- and use-dependent block of AMPA receptors by Joro spider toxin.

Objective: To measure the inhibitory effect of JSTX-3 on AMPA receptor-mediated currents.

Cell System: Xenopus oocytes injected with cRNA for specific AMPA receptor subunits or cultured mammalian neurons.

Solutions:

-

External Solution (for Xenopus oocytes): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

Internal Solution (for patch pipette): 115 mM KCl, 10 mM HEPES, 11 mM EGTA, 2 mM MgCl2, pH 7.2.

Voltage Protocol:

-

Hold the cell membrane potential at -60 mV.

-

Apply a series of voltage steps from -100 mV to +60 mV in 20 mV increments.

-

Apply the AMPA receptor agonist (e.g., 100 µM glutamate) in the absence and presence of varying concentrations of JSTX-3.

-

Record the resulting currents at each voltage step.

Data Analysis:

-

Construct current-voltage (I-V) curves to assess the degree of rectification.

-

Calculate the percentage of inhibition at each JSTX-3 concentration to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor. For Joro spider toxin, a competitive binding assay can be employed using a radiolabeled AMPA receptor agonist.

Objective: To determine the binding affinity of JSTX-3 to AMPA receptors.

Preparation:

-

Prepare synaptic membrane fractions from rat brain tissue.

-

Radioligand: [3H]AMPA.

Protocol:

-

Incubate the membrane preparation with a fixed concentration of [3H]AMPA.

-

Add increasing concentrations of unlabeled JSTX-3.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

Data Analysis:

-

Plot the percentage of specific [3H]AMPA binding as a function of the JSTX-3 concentration.

-

Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of JSTX-3.

Calcium Imaging

This technique utilizes fluorescent indicators to visualize changes in intracellular calcium concentration, providing a functional readout of Ca2+-permeable AMPA receptor activity.

Objective: To assess the effect of JSTX-3 on glutamate-induced calcium influx through AMPA receptors.

Cell System: Cultured neurons or cell lines expressing Ca2+-permeable AMPA receptors.